2-(4-bromo-2-methoxyphenoxy)-N'-{(E)-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-2-METHOXYPHENOXY)-N’-{(E)-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYLENE}ACETOHYDRAZIDE is a complex organic compound that features a combination of brominated phenyl groups, methoxy groups, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-{(E)-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYLENE}ACETOHYDRAZIDE typically involves multiple steps. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling reactions: The final coupling of the brominated and methoxylated phenyl groups with the oxadiazole ring can be carried out using various coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-2-METHOXYPHENOXY)-N’-{(E)-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYLENE}ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the phenyl rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation products: Depending on the conditions, oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction products: Reduction can yield dehalogenated or partially reduced compounds.
Substitution products: Substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
2-(4-BROMO-2-METHOXYPHENOXY)-N’-{(E)-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYLENE}ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-{(E)-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYLENE}ACETOHYDRAZIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: Another brominated compound with applications in organic synthesis and materials science.
4-Bromo-2-methoxyphenol: A simpler brominated phenol derivative used in various chemical reactions.
Uniqueness
2-(4-BROMO-2-METHOXYPHENOXY)-N’-{(E)-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYLENE}ACETOHYDRAZIDE is unique due to its combination of functional groups and structural complexity, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C18H14Br2N4O4 |
---|---|
Molecular Weight |
510.1 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H14Br2N4O4/c1-26-15-8-13(20)6-7-14(15)27-10-16(25)22-21-9-17-23-24-18(28-17)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3,(H,22,25)/b21-9+ |
InChI Key |
HXKAJVMXPHGTSP-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=NN=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.